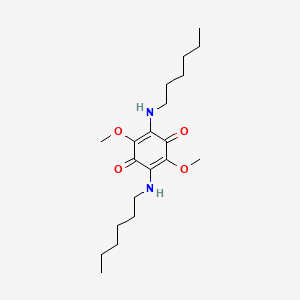
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of cyclohexa-2,5-diene-1,4-diones, which are characterized by a six-membered ring with two double bonds and two ketone groups
Vorbereitungsmethoden
The synthesis of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-diene-1,4-dione core: This can be achieved through the oxidation of a suitable precursor, such as a substituted benzene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of hexylamino groups: The hexylamino groups can be introduced via nucleophilic substitution reactions, where hexylamine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione structure into diols or other reduced forms, depending on the reducing agents used.
Substitution: The hexylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The hexylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Bis(hexylamino)-3,6-dimethyl-1,4-benzoquinone: This compound has a similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and applications.
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds have various alkylamino groups and are used in different chemical and biological applications.
Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene): This polymeric compound has similar hexylamino groups and is used in materials science and engineering.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7180-89-4 |
|---|---|
Molekularformel |
C20H34N2O4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2,5-bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H34N2O4/c1-5-7-9-11-13-21-15-17(23)20(26-4)16(18(24)19(15)25-3)22-14-12-10-8-6-2/h21-22H,5-14H2,1-4H3 |
InChI-Schlüssel |
SCTKPANJCGRCJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


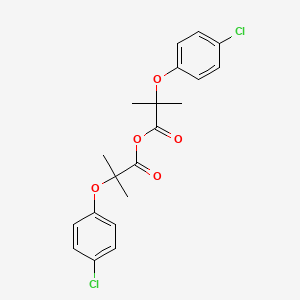
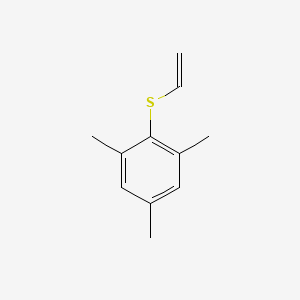
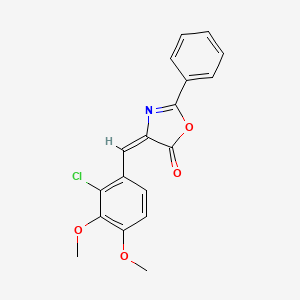



![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

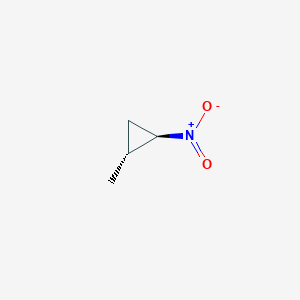
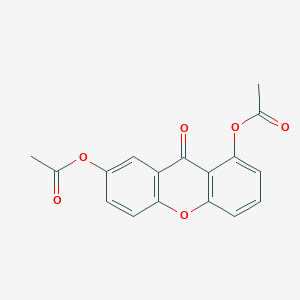
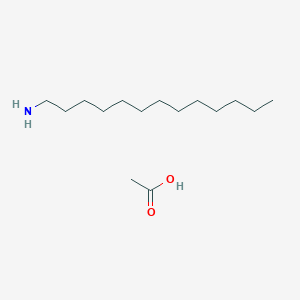

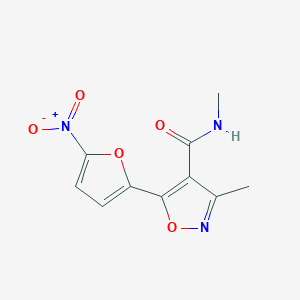
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
